4-chloro-1H-indazol-3-amine

Kinase inhibitor Fragment-based drug discovery ERK1/2

Procure 4-chloro-1H-indazol-3-amine as a structurally validated hinge-binding fragment for ERK1/2 and related kinase drug discovery. The 4-chloro substituent engages a proximal subpocket inaccessible to unsubstituted indazole (PDB 6G8X), delivering unique kinase selectivity and potency. This scaffold has yielded orally bioavailable ERK1/2 inhibitors with low nanomolar cellular activity and serves as a versatile diazonium precursor for sub-100 nM triazenoindazole anticancer agents. Use in metal-free cascade reactions to generate pyrimido[1,2-b]indazole-3-carbonitrile libraries while preserving the chloro handle for downstream cross-couplings. Includes quantitative CYP inhibition data (CYP3A4, CYP2C8, CYP2B6) for developability assessment. No generic substitution: only the 4-chloro regioisomer ensures SAR fidelity.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 20925-60-4
Cat. No. B189248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1H-indazol-3-amine
CAS20925-60-4
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)C(=NN2)N
InChIInChI=1S/C7H6ClN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11)
InChIKeyQPLXQNVPEHUPTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility11 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1H-indazol-3-amine (CAS 20925-60-4): Procurement Specifications, Physicochemical Properties, and Core Scaffold Utility


4-Chloro-1H-indazol-3-amine (CAS 20925-60-4, PubChem CID 313444, molecular formula C₇H₆ClN₃, molecular weight 167.60 g/mol) [1] is a halogenated 3-aminoindazole derivative that serves as a versatile fragment and synthetic intermediate in medicinal chemistry [2]. The compound features an indazole core—an indole bioisostere with an additional nitrogen atom [3]—and possesses a 3-amino group and a 4-chloro substituent that provide distinct electronic properties, hydrogen-bonding capability, and a reactive handle for further derivatization . Commercially available at ≥97% purity with a melting point of 157–159°C , this compound is widely employed in kinase inhibitor drug discovery programs, heterocyclic library synthesis, and structure–activity relationship (SAR) studies [2].

Why Generic Substitution of 4-Chloro-1H-indazol-3-amine (CAS 20925-60-4) with Alternative Indazole Building Blocks Fails in Medicinal Chemistry Campaigns


Generic substitution of 4-chloro-1H-indazol-3-amine with other indazole building blocks—such as unsubstituted 1H-indazol-3-amine, regioisomeric chlorinated variants (e.g., 5-chloro, 6-chloro), or alternative 3-aminoindazoles bearing different halogens or electron-withdrawing/donating groups—is not chemically or pharmacologically equivalent. The 4-chloro substituent exerts a unique electronic influence on the indazole core, altering pKa, hydrogen-bonding capacity, and reactivity in cross-coupling reactions . More critically, the 4-position chloro atom occupies a strategic vector that projects toward distinct subpockets in kinase ATP-binding sites, directly impacting kinase selectivity profiles and potency [1]. Empirical evidence demonstrates that even minor positional or electronic perturbations on the indazole scaffold can lead to complete loss of enzymatic inhibition against specific kinases or substantially alter pharmacokinetic parameters, including CYP inhibition liability [2]. Therefore, substituting 4-chloro-1H-indazol-3-amine with a seemingly analogous compound introduces a high risk of SAR divergence that cannot be predicted a priori and may derail lead optimization efforts.

4-Chloro-1H-indazol-3-amine (CAS 20925-60-4) Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Evidence for Scientific Procurement


ERK2 Kinase Fragment Hit Binding Mode: Structural Basis for Kinase Inhibitor Design Using 4-Chloro-1H-indazol-3-amine

4-Chloro-1H-indazol-3-amine was identified as a hinge-binding fragment in a fragment-based discovery campaign targeting ERK1/2 kinases [1]. X-ray crystallography (PDB: 6G8X) revealed that the compound binds to the hinge region of ERK2 via its 3-amino group and indazole nitrogens, while the 4-chloro substituent extends into a proximal hydrophobic pocket [2]. This binding mode differs fundamentally from that of unsubstituted 1H-indazol-3-amine, which lacks the 4-chloro vector and therefore cannot engage this subpocket, resulting in reduced binding affinity and altered selectivity [3]. Structure-guided optimization from this fragment led to orally bioavailable ERK1/2 inhibitors with low nanomolar cellular activity [1].

Kinase inhibitor Fragment-based drug discovery ERK1/2

CYP1A2 Inhibition Profile: Predicted Differential Liability of 4-Chloro-1H-indazol-3-amine vs. Predicted Inactive Analogs

In silico ADME prediction models classify 4-chloro-1H-indazol-3-amine as a CYP1A2 inhibitor ('Yes'), whereas it is predicted not to inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . This predicted CYP1A2 liability distinguishes it from other 3-aminoindazole building blocks that lack the 4-chloro substitution pattern, which may exhibit different CYP inhibition profiles due to altered lipophilicity and electronic properties . Experimental CYP panel data from BindingDB confirms that 4-chloro-1H-indazol-3-amine exhibits an IC₅₀ of 5.6 µM against CYP3A4 in human liver microsomes [1]. While CYP3A4 inhibition is weak (IC₅₀ > 5 µM), the predicted CYP1A2 liability—combined with the measured CYP3A4 IC₅₀ of 5.6 µM, CYP2C8 IC₅₀ of 8.6 µM, and CYP2B6 IC₅₀ of 20 µM [1]—provides a quantitative benchmark for assessing the risk of drug–drug interactions when incorporating this fragment into lead molecules.

ADME Drug metabolism CYP inhibition

Cytotoxic Potency of Triazenoindazole Derivatives: 4-Chloro-1H-indazol-3-amine as a Precursor to Sub-100 nM Antiproliferative Agents

4-Chloro-1H-indazol-3-amine served as the key synthetic precursor for a series of triazenoindazoles (3a–e) that were evaluated for in vitro cytotoxicity against HepG2, MCF7, and HeLa cell lines [1]. The most potent derivative (6d) exhibited IC₅₀ values of 0.03 µM (HepG2) and 0.05 µM (MCF7 and HeLa) [1]. In contrast, the unfunctionalized precursor 4-chloro-1H-indazol-3-amine itself shows only moderate cytotoxic activity (class-level observation) . This ~100-fold or greater enhancement in antiproliferative potency upon derivatization demonstrates the compound's utility as a privileged scaffold for generating potent anticancer agents, a feature not shared by all 3-aminoindazole regioisomers due to differences in diazonium salt formation and triazene stability [2].

Anticancer Cytotoxicity Triazene

Synthetic Versatility in Metal-Free Cascade Reactions: 4-Chloro-1H-indazol-3-amine as a Preferred Substrate for Pyrimido[1,2-b]indazole Construction

4-Chloro-1H-indazol-3-amine was successfully employed as the 1H-indazol-3-amine component in a metal-free, three-component cascade reaction to synthesize 4-arylpyrimido[1,2-b]indazole-3-carbonitrile derivatives in high yield [1]. This reaction tolerates the 4-chloro substituent without interference, whereas alternative 3-aminoindazoles bearing electron-withdrawing groups at other positions (e.g., 5-nitro, 6-bromo) require modified reaction conditions or exhibit lower yields [2]. The 4-chloro atom remains intact throughout the cascade, preserving a synthetic handle for subsequent diversification via cross-coupling reactions [3].

Heterocyclic chemistry Multicomponent reactions Library synthesis

Kinase Inhibitor Patent Landscape: 4-Chloro-1H-indazol-3-amine as a Privileged Core in Patented Aminoindazole Kinase Inhibitors

4-Chloro-1H-indazol-3-amine and its derivatives are explicitly claimed and exemplified in multiple patent families covering aminoindazole-based kinase inhibitors [1]. European Patent EP1487804B1 (filed 2003) specifically includes 4-chloro-1H-indazol-3-amine as a key intermediate and building block for generating protein kinase inhibitors with therapeutic applications in oncology [1]. In contrast, the 5-chloro regioisomer is less frequently cited in kinase inhibitor patent literature, and the 6-chloro variant is primarily associated with FGFR inhibition patents rather than the broader kinase spectrum covered by the 4-chloro derivative [2]. This patent prevalence indicates that the 4-chloro substitution pattern offers a favorable intellectual property position and a validated starting point for kinase drug discovery programs.

Kinase inhibitor Patent analysis Intellectual property

4-Chloro-1H-indazol-3-amine (CAS 20925-60-4): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Fragment-Based Discovery of ERK1/2 and Other Kinase Inhibitors

Procure 4-chloro-1H-indazol-3-amine as a hinge-binding fragment for fragment-based drug discovery (FBDD) campaigns targeting ERK1/2 and related kinases. The compound's validated X-ray co-crystal structure (PDB 6G8X) confirms that the 4-chloro substituent engages a proximal subpocket inaccessible to unsubstituted 1H-indazol-3-amine, providing a structural rationale for its preferential use [1]. Optimization of this fragment yielded orally bioavailable ERK1/2 inhibitors with low nanomolar cellular activity, demonstrating the tractability of this starting point [2].

Synthesis of Triazenoindazole Anticancer Agents

Utilize 4-chloro-1H-indazol-3-amine as the diazonium precursor for the synthesis of triazenoindazole derivatives. This approach has been validated to produce compounds with sub-100 nM IC₅₀ values against HepG2, MCF7, and HeLa cancer cell lines, representing a ≥3–10× potency enhancement over the unfunctionalized precursor [3]. The 4-chloro substituent remains intact during diazotization, preserving a handle for further functionalization.

Metal-Free Multicomponent Synthesis of Pyrimido[1,2-b]indazole Libraries

Employ 4-chloro-1H-indazol-3-amine as the heterocyclic amine component in metal-free, three-component cascade reactions to generate diverse pyrimido[1,2-b]indazole-3-carbonitrile libraries. The reaction proceeds efficiently under mild conditions (EtOH, Et₃N) with broad substrate scope and preserves the 4-chloro substituent for subsequent diversification via Suzuki, Sonogashira, or Buchwald–Hartwig couplings [4].

ADME Profiling and CYP Liability Assessment of Indazole-Containing Leads

Incorporate 4-chloro-1H-indazol-3-amine into lead molecules while leveraging available CYP inhibition data (CYP3A4 IC₅₀ = 5.6 µM, CYP2C8 IC₅₀ = 8.6 µM, CYP2B6 IC₅₀ = 20 µM) [5] and predicted CYP1A2 inhibition liability to proactively assess drug–drug interaction risk. These data provide a quantitative benchmark for evaluating the metabolic stability and developability of analogs derived from this scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-1H-indazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.